SC-1 (Stat3-IN-7) is a synthetic compound derived from sorafenib, a multikinase inhibitor. [, ] Initially developed as a potential anti-cancer agent, SC-1 exhibits a restricted expression profile, primarily targeting specific cancer cell types while sparing normal tissues. [, ] While structurally similar to sorafenib, SC-1 lacks kinase inhibitory activity. [, ] It is classified as a small molecule inhibitor. [] Scientific research focuses on its unique mechanism of action and its potential applications in understanding fundamental cellular processes and developing targeted therapies for various diseases.
SC-1 exerts its effects primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in various cellular processes, including cell proliferation, survival, and inflammation. [, , ] SC-1 achieves this STAT3 inhibition by upregulating the activity of Src homology-2 containing protein tyrosine phosphatase-1 (SHP-1), a phosphatase that dephosphorylates and inactivates STAT3. [, , ]
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: